

Spectroscopic data for 2-Chloro-4-methylpyrimidine (NMR, IR, Mass Spec)

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Compound of Interest

Compound Name: 2-Chloro-4-methylpyrimidine

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Spectroscopic Data for 2-Chloro-4-methylpyrimidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **2-Chloro-4-methylpyrimidine**, a key building block in medicinal chemistry and organic synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols used for their acquisition.

Spectroscopic Data Summary

The spectroscopic data for **2-Chloro-4-methylpyrimidine** is summarized in the tables below, providing a clear and concise reference for researchers.

¹H NMR Data

The proton NMR spectrum provides characteristic signals for the aromatic protons and the methyl group on the pyrimidine ring.

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Integration	Assignment
8.59	Doublet (d)	4.9	1H	H6
7.44	Doublet (d)	4.9	1H	H5
3.29	Singlet (s)	-	3H	-CH ₃

Solvent: d₆-DMSO, Spectrometer Frequency: 400 MHz[1][2]

¹³C NMR Data (Predicted)

While experimental ¹³C NMR data is not readily available in the searched literature, a predicted spectrum can be estimated based on typical chemical shifts for substituted pyrimidines. The carbon atoms are numbered as follows: C2 (bearing the chlorine), C4 (bearing the methyl group), C5, C6, and the methyl carbon.

Chemical Shift (δ) ppm	Assignment
~168	C4
~162	C2
~159	C6
~122	C5
~24	-CH ₃

Note: These are approximate values and can vary based on solvent and experimental conditions.

Infrared (IR) Spectroscopy Data

The IR spectrum of **2-Chloro-4-methylpyrimidine** is characterized by vibrations of the pyrimidine ring and the methyl group. The data below is based on spectra of similar pyrimidine derivatives and general IR absorption ranges.[3]

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3050	Medium	Aromatic C-H stretch
~2950	Medium	Aliphatic C-H stretch (-CH ₃)
~1580 - 1400	Strong	C=C and C=N stretching (pyrimidine ring)
~1380	Medium	-CH ₃ bending
~800	Strong	C-Cl stretch

Mass Spectrometry Data

Mass spectrometry data confirms the molecular weight and provides insights into the fragmentation pattern of the molecule.

m/z	Ion	Notes
129.11	[M+H] ⁺	Protonated molecular ion, observed via Electrospray Ionization (ESI-MS). [1] [2]
128/130	[M] ⁺	Molecular ion peak (expected in a ~3:1 ratio due to ³⁵ Cl and ³⁷ Cl isotopes).
93	[M-Cl] ⁺	Loss of a chlorine radical.

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Instrumentation: A 400 MHz NMR spectrometer.

Sample Preparation:

- Approximately 5-10 mg of **2-Chloro-4-methylpyrimidine** is accurately weighed and dissolved in about 0.7 mL of deuterated dimethyl sulfoxide (d₆-DMSO).
- The solution is transferred to a 5 mm NMR tube.

¹H NMR Acquisition:

- The spectrometer is tuned and the magnetic field is shimmed to achieve optimal resolution.
- A standard one-dimensional proton spectrum is acquired with a sufficient number of scans to obtain a good signal-to-noise ratio.
- The spectrum is referenced to the residual solvent peak of d₆-DMSO (δ ~2.50 ppm).

¹³C NMR Acquisition:

- A proton-decoupled ¹³C NMR spectrum is acquired.
- A larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.
- The spectrum is referenced to the solvent peak of d₆-DMSO (δ ~39.52 ppm).

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: Bruker Tensor 27 FT-IR spectrometer.^[4]

Sample Preparation (Film Method):^[4]

- A small amount of **2-Chloro-4-methylpyrimidine** is dissolved in a volatile solvent such as dichloromethane.^[4]
- A drop of the solution is applied to a KBr or NaCl salt plate.
- The solvent is allowed to evaporate, leaving a thin film of the compound on the plate.

Data Acquisition:

- A background spectrum of the clean salt plate is recorded.
- The salt plate with the sample film is placed in the spectrometer's sample holder.
- The infrared spectrum is recorded, typically in the range of 4000-400 cm^{-1} .

Mass Spectrometry (MS)

Objective: To determine the molecular weight and study the fragmentation pattern.

Instrumentation: A mass spectrometer equipped with an Electrospray Ionization (ESI) source.

Sample Preparation:

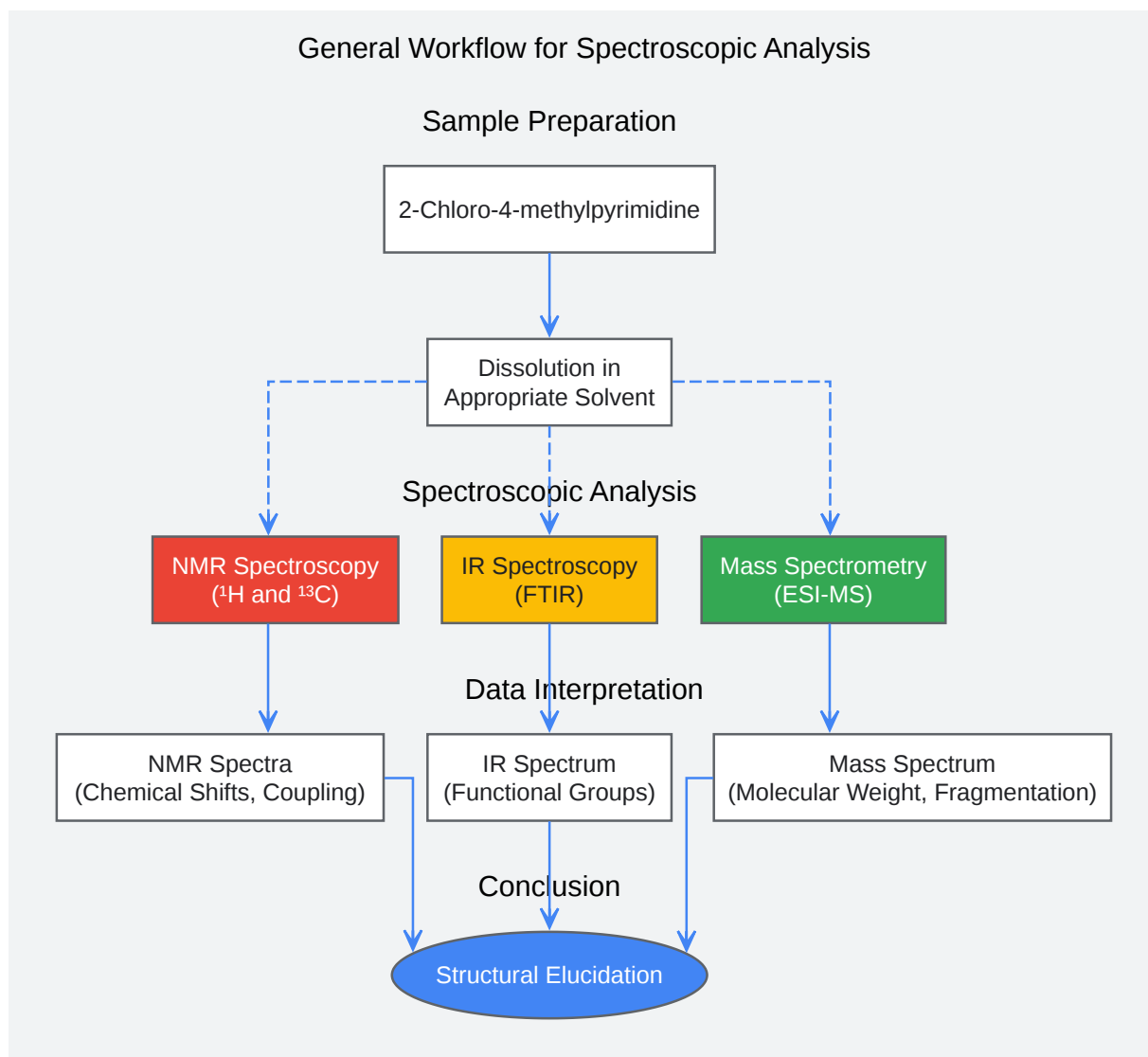
- A dilute solution of **2-Chloro-4-methylpyrimidine** is prepared in a suitable solvent, such as methanol or acetonitrile.

Data Acquisition (ESI-MS):

- The sample solution is infused into the ESI source at a constant flow rate.
- The instrument parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) are optimized to achieve maximum ionization and signal intensity.
- The mass spectrum is acquired in positive ion mode to observe the protonated molecule $[\text{M}+\text{H}]^+$.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **2-Chloro-4-methylpyrimidine**.



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Caption: A flowchart illustrating the general workflow for the spectroscopic analysis of an organic compound.

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